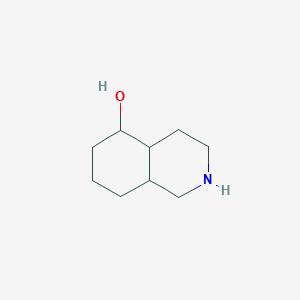

Decahydroisoquinolin-5-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinolin-5-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c11-9-3-1-2-7-6-10-5-4-8(7)9/h7-11H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGSIOPAIRPXABG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CNCCC2C(C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Saturated Nitrogen Heterocycles in Organic Synthesis

Saturated N-heterocycles are foundational structures in a vast array of biologically active molecules and are increasingly sought-after scaffolds in the creation of new pharmaceuticals. ethz.chacs.org Unlike their aromatic counterparts, which have well-established methods for synthesis through cross-coupling reactions, the construction of substituted saturated N-heterocycles presents a more complex synthetic challenge. ethz.chacs.org The three-dimensional architecture of these molecules offers a greater degree of structural diversity, which is a key factor in their biological function.

Nitrogen-containing heterocycles are ubiquitous in nature and are integral to numerous biological processes. numberanalytics.com Their importance in organic synthesis is underscored by their wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. numberanalytics.com These compounds can act as intermediates, catalysts, or the final products in a variety of chemical reactions. numberanalytics.com The biological activity of many nitrogen heterocycles makes them attractive targets for drug discovery. numberanalytics.com

The development of novel synthetic methods to access these complex structures is an active area of research. ethz.chacs.org Strategies such as the dearomatization of heteroarenes are being explored to create partially saturated nitrogen heterocycles, which can then be further modified. nih.gov These methods aim to provide regio- and stereoselective control over the introduction of functional groups. nih.gov

The Decahydroisoquinoline Scaffold: Structural Complexities and Research Potential

The decahydroisoquinoline (B1345475) scaffold is a bicyclic system that is a core component of many natural alkaloids and synthetic compounds with diverse pharmacological properties. smolecule.comvulcanchem.com This framework can be synthesized through the hydrogenation of isoquinoline (B145761) or tetrahydroisoquinoline. smolecule.com

A key feature of the decahydroisoquinoline scaffold is its stereochemical complexity. The molecule can exist in several stereoisomeric forms due to the configuration of the carbon atoms at the ring fusion. smolecule.com This stereoisomerism is a critical determinant of the molecule's physical properties and its biological activity, as it influences how the molecule interacts with biological targets. vulcanchem.com The rigid, yet three-dimensional, nature of the decahydroisoquinoline core provides a stable platform for the spatial presentation of various functional groups. vulcanchem.com

The nitrogen atom within the scaffold allows for a range of chemical modifications, including electrophilic substitution and N-alkylation, enabling the synthesis of a wide array of derivatives with enhanced pharmacological properties. smolecule.comnih.gov The versatility of this scaffold makes it a valuable building block in organic synthesis for the construction of more complex molecules. lookchem.com

Overview of Academic Research Trajectories for Decahydroisoquinolin 5 Ol

Classical Approaches to Decahydroisoquinoline Ring Systems

The fundamental framework of the decahydroisoquinoline ring can be assembled through several established synthetic routes. These methods often involve the formation of the heterocyclic ring through cyclization or the construction of a carbocyclic precursor that is later elaborated.

Cyclization Reactions in Fused Heterocycle Formation

Cyclization reactions are a cornerstone in the synthesis of fused heterocyclic compounds like decahydroisoquinoline. sioc-journal.cnbeilstein-journals.org These reactions involve the intramolecular formation of a new ring by creating a bond between two atoms within the same molecule. A prevalent strategy is the Bischler-Napieralski reaction, which typically involves the cyclization of a β-arylethylamide using a dehydrating agent to form a 3,4-dihydroisoquinoline, which can then be reduced to the fully saturated decahydroisoquinoline system. uomustansiriyah.edu.iq Another powerful method is the Pictet-Spengler reaction, where a β-arylethylamine condenses with an aldehyde or ketone followed by cyclization to yield a tetrahydroisoquinoline, a direct precursor to the decahydroisoquinoline core.

N-Acyliminium ion cyclizations also represent a significant approach for constructing the perhydroisoquinoline ring system. koreascience.kr These reactions proceed through a cationic intermediate that undergoes an intramolecular nucleophilic attack to form the heterocyclic ring. The stereochemical outcome of these cyclizations can be influenced by various factors, including the presence of substituents on the starting materials. koreascience.kr

Recent advancements have also highlighted the use of transition metal-catalyzed cyclizations, which offer high efficiency and atom economy in the synthesis of fused heterocycles. sioc-journal.cn These methods often utilize unsaturated precursors and proceed through various catalytic cycles to construct the desired ring system. sioc-journal.cn

Diels-Alder Reactions for Precursor Cyclohexene (B86901) Construction

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the stereocontrolled synthesis of six-membered rings, making it highly valuable for constructing cyclohexene precursors to the decahydroisoquinoline skeleton. ucalgary.cascielo.br This reaction involves the concerted addition of a conjugated diene to a dienophile to form a cyclohexene derivative. ucalgary.ca The stereochemistry of the starting diene and dienophile is directly translated to the product, allowing for a high degree of stereocontrol. slideserve.comlibretexts.org

In the context of decahydroisoquinoline synthesis, a common strategy involves the reaction of a suitable diene with a dienophile containing a nitrogen precursor. The resulting cyclohexene can then be further functionalized and the nitrogen-containing ring can be closed in subsequent steps. The regioselectivity and stereoselectivity of the Diels-Alder reaction are influenced by electronic factors, with electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally favoring the reaction. ucalgary.calibretexts.org The use of chiral catalysts or auxiliaries in Diels-Alder reactions can also lead to the enantioselective formation of cyclohexene intermediates. sfu.ca

Multi-Step Linear and Convergent Synthesis Strategies

The construction of complex molecules like this compound can be approached through either linear or convergent synthetic strategies. numberanalytics.comchemistnotes.com

| Synthetic Strategy | Description | Advantages | Disadvantages |

| Linear Synthesis | Sequential, step-by-step construction of the target molecule. numberanalytics.comchemistnotes.com | Conceptually simple to plan. | Overall yield can be low for long sequences. ic.ac.uk |

| Convergent Synthesis | Independent synthesis of molecular fragments followed by their assembly. wikipedia.orgscholarsresearchlibrary.com | Higher overall yields, greater flexibility. numberanalytics.comic.ac.uk | May require more complex planning and fragment coupling reactions. |

Stereocontrolled Synthesis of this compound

The biological activity of this compound and its derivatives is often highly dependent on their stereochemistry. Therefore, the development of stereocontrolled synthetic methods is of paramount importance.

Diastereoselective Routes to Decahydroisoquinoline Stereoisomers

The synthesis of specific diastereomers of decahydroisoquinolines can be achieved through various stereoselective reactions. acs.org Hydrogenation of a substituted tetrahydroisoquinoline precursor is a common method for introducing new stereocenters. ethz.ch The choice of catalyst and reaction conditions can significantly influence the diastereoselectivity of the reduction, favoring the formation of one diastereomer over others. ethz.ch For example, catalytic hydrogenation of certain precursors over a ruthenium catalyst has been shown to yield specific cis-diastereomers with high selectivity. ethz.ch

N-Acyliminium ion cyclizations can also be rendered diastereoselective by the presence of chiral centers in the starting material, which can direct the approach of the nucleophile. koreascience.kr Additionally, multicomponent reactions, such as the Ugi-Joullié reaction, have been employed to generate specific diastereomers of related heterocyclic systems in a highly controlled manner. rsc.org The stereochemical outcome of these reactions is often dictated by the stereochemistry of the starting materials and the reaction conditions.

Enantioselective Synthesis via Chiral Auxiliaries and Catalysis

Achieving enantioselectivity in the synthesis of this compound is crucial for accessing specific biologically active enantiomers. wikipedia.org This can be accomplished through the use of chiral auxiliaries or asymmetric catalysis.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to the substrate to direct a subsequent stereoselective reaction. wikipedia.orgnih.gov After the desired stereocenter is created, the auxiliary is removed. This approach has been successfully used in various transformations, including Diels-Alder reactions and alkylations, to induce high levels of diastereoselectivity, which translates to enantioselectivity upon removal of the auxiliary. sfu.ca

Asymmetric catalysis employs a chiral catalyst to control the stereochemical outcome of a reaction. wikipedia.org This method is often more efficient than using stoichiometric chiral auxiliaries, as only a small amount of the catalyst is required. wikipedia.org Enantioselective catalysis can be applied to various key steps in the synthesis of decahydroisoquinolines, such as asymmetric hydrogenation, d-nb.info Diels-Alder reactions, sfu.ca and conjugate additions. d-nb.info For example, chiral phosphine (B1218219) ligands in combination with metal catalysts have been shown to effect highly enantioselective conjugate additions to N-heterocyclic acceptors, providing access to chiral piperidones and quinolones. d-nb.info Similarly, chiral organocatalysts can promote enantioselective reactions for the construction of key intermediates. rsc.org

| Method | Description | Key Features |

| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction. wikipedia.orgnih.gov | Stoichiometric use of the auxiliary is required; involves attachment and removal steps. wikipedia.org |

| Asymmetric Catalysis | A small amount of a chiral catalyst is used to control the stereochemistry of the reaction. wikipedia.org | Highly efficient; can be used for a wide range of transformations. wikipedia.orgd-nb.info |

Resolution Techniques for Enantiomer Separation

The production of single enantiomers is a critical aspect of pharmaceutical synthesis. Since enantiomers possess identical physical properties like boiling point and solubility, their separation from a racemic mixture, a process known as resolution, requires specialized techniques that introduce a chiral environment. minia.edu.egnumberanalytics.com

One of the most established methods is classical resolution via diastereomeric salt formation . This strategy involves reacting the racemic decahydroisoquinoline, which is basic, with an enantiomerically pure chiral acid. minia.edu.eg The reaction creates a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, including solubility. This difference allows for their separation by fractional crystallization. minia.edu.eg Once separated, the individual diastereomeric salts are treated with a base to neutralize the chiral acid, yielding the respective enantiomerically pure decahydroisoquinoline.

Another powerful method for enantiomer separation is chiral chromatography . This technique utilizes a chiral stationary phase (CSP) within a chromatography column. The racemic mixture is passed through the column, and the two enantiomers interact differently with the chiral stationary phase. This differential interaction leads to one enantiomer being retained more strongly than the other, resulting in different elution times and enabling their separation. numberanalytics.com This method is widely applied in the pharmaceutical industry for both analytical and preparative scale separations. numberanalytics.com

Substrate-Induced Diastereoselectivity in Hydrogenation

In the synthesis of complex molecules like this compound, controlling stereochemistry is paramount. Diastereoselectivity in the hydrogenation of isoquinoline (B145761) precursors is often achieved by the influence of directing groups present on the substrate molecule. These groups can guide the catalyst to a specific face of the molecule, favoring the formation of one diastereomer over another.

Research has demonstrated that a hydroxymethyl group at the C1-position of the isoquinoline ring is a highly effective directing group for asymmetric hydrogenation. nih.govresearchgate.net This functionality is key to enabling the hydrogenation to proceed with high levels of diastereoselectivity and enantioselectivity, affording chiral 1,2,3,4-tetrahydroisoquinolines which are precursors to the decahydro- structure. nih.gov The use of an iridium catalyst paired with a chiral ligand, such as xyliphos, has been shown to be particularly effective in these transformations, achieving high diastereomeric ratios (up to >20:1 dr) and enantiomeric excess (up to 95% ee). nih.gov

The success of this strategy is pivotal for synthesizing complex natural products, such as bis-tetrahydroisoquinoline alkaloids. caltech.edunih.gov The installation of a directing group facilitates the crucial hydrogenation step to forge the desired stereochemistry of the molecule's core skeleton. nih.govcaltech.edu

Table 1: Effect of Directing Group on Iridium-Catalyzed Asymmetric Hydrogenation of Isoquinolines

| Substrate | Catalyst System | Directing Group | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Source |

|---|---|---|---|---|---|

| 1,3-Disubstituted Isoquinoline | [Ir(cod)Cl]₂ / Chiral Xyliphos Ligand | Hydroxymethyl at C1 | >20:1 | up to 95% | nih.gov |

| 1-Phenylisoquinoline | [Ir(cod)Cl]₂ / L₆ Ligand | Phenyl at C1 | Not specified | 94% | rsc.org |

Catalytic Strategies in this compound Synthesis

Modern synthetic chemistry relies heavily on catalytic methods to achieve efficiency, selectivity, and sustainability. The construction of the decahydroisoquinoline core is no exception, with various catalytic strategies being employed.

Palladium-Mediated Cyclization Methodologies

Palladium catalysis is a powerful tool for constructing heterocyclic systems like isoquinolines. Palladium-catalyzed C-H activation and annulation reactions provide an efficient route to substituted hydroisoquinolones, which are valuable precursors. mdpi.com For instance, the reaction of N-methoxy benzamides with 2,3-allenoic acid esters, catalyzed by a palladium complex, yields 3,4-substituted hydroisoquinolones with good yields and high regioselectivity. mdpi.com

Another palladium-catalyzed approach is aminocarbonylation. The reaction of 1-iodoisoquinoline (B10073) with various amines in the presence of carbon monoxide and a palladium catalyst, such as Pd(OAc)₂ with a phosphine ligand like PPh₃ or XantPhos, produces a wide range of isoquinoline-1-carboxamides. mdpi.com These substituted isoquinoline derivatives can then undergo further transformations, including reduction of the aromatic system, to yield the decahydroisoquinoline scaffold.

Table 2: Palladium-Catalyzed Synthesis of Isoquinoline Precursors

| Reaction Type | Substrates | Catalyst System | Product Type | Source |

|---|---|---|---|---|

| C–H Activation/Annulation | N-methoxy benzamides, 2,3-allenoic acid esters | Pd(CH₃CN)₂Cl₂ | 3,4-substituted hydroisoquinolones | mdpi.com |

| Aminocarbonylation | 1-iodoisoquinoline, Amines, CO | Pd(OAc)₂ / PPh₃ or XantPhos | Isoquinoline-1-carboxamides | mdpi.com |

Applications of Organocatalysis in Stereoselective Routes

Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical reactions, has emerged as a powerful strategy in asymmetric synthesis. For the construction of hydroisoquinoline scaffolds, organocatalytic cascade reactions offer a route to highly functionalized products with excellent stereocontrol. rsc.org

One such approach involves a trienamine-mediated [4+2]-cycloaddition/nucleophilic ring-closing cascade reaction between 2,4-dienals and cyanoacrylamides. This process generates complex hydroisoquinolines in high yields and with excellent stereoselectivities. rsc.org Another key organocatalytic transformation is the Pictet-Spengler reaction. Chiral phosphoric acids, derived from BINOL, have been successfully used to catalyze the Pictet-Spengler reaction to construct tricyclic indole (B1671886) structures that can be further elaborated into complex alkaloids containing the decahydroisoquinoline motif. researchgate.net

Biocatalytic Transformations for Chiral Intermediates

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with high selectivity and under mild, environmentally benign conditions. rsc.orgrsc.org This approach is particularly valuable for producing the chiral intermediates required for complex syntheses. core.ac.uk Hydrolases, such as lipases and proteases, are among the most widely used enzymes in organic synthesis. rsc.org

In the context of decahydroisoquinoline synthesis, biocatalysis is often employed to create enantiomerically pure building blocks. For example, the synthesis of the HIV protease inhibitor Saquinavir involves a key decahydroisoquinoline building block. rsc.org Biocatalytic methods, such as the lipase-catalyzed desymmetrization of intermediates, can provide access to the necessary chiral components for such syntheses. rsc.org The high chemo-, regio-, and enantioselectivity of enzymes often eliminates the need for protecting groups, simplifying synthetic routes and reducing waste. core.ac.ukacs.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.com The synthesis of this compound can be made more sustainable by incorporating these principles.

Prevention : It is better to prevent waste than to treat it. sigmaaldrich.com Efficient, high-yield reactions with minimal byproducts are central to this principle.

Atom Economy : Synthetic methods should maximize the incorporation of all materials used in the process into the final product. acs.orgsigmaaldrich.com Catalytic reactions are inherently more atom-economical than stoichiometric ones.

Catalysis : Catalytic reagents are superior to stoichiometric reagents. sigmaaldrich.com The extensive use of palladium, iridium, organo-, and biocatalysts in the synthesis of decahydroisoquinolines exemplifies this principle, reducing waste and enabling reactions that would otherwise be difficult. rsc.orgmdpi.comrsc.orgrsc.org

Reduce Derivatives : Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided as it requires additional reagents and generates waste. acs.orgsigmaaldrich.com Biocatalytic methods are particularly advantageous here, as the high specificity of enzymes can often target a specific functional group in a complex molecule without the need for protecting others. acs.org

Safer Solvents and Auxiliaries : The use of auxiliary substances should be made unnecessary or innocuous wherever possible. sigmaaldrich.com Research into palladium-catalyzed aminocarbonylations has explored replacing traditional solvents like DMF with greener, biomass-derived solvents such as gamma-valerolactone (B192634) (GVL) and ethyl levulinate, demonstrating comparable reactivity. mdpi.com

Design for Energy Efficiency : Energy requirements should be minimized. sigmaaldrich.com Biocatalytic processes, which typically run at ambient temperature and pressure, are highly energy-efficient. core.ac.uk

By integrating these catalytic strategies and green chemistry principles, the synthesis of this compound and its related structures can be achieved with greater efficiency, selectivity, and environmental responsibility.

Atom Economy Considerations in Reaction Design

Atom economy, a concept developed by Barry Trost, is a cornerstone of green chemistry that measures the efficiency of a chemical reaction by calculating how many atoms from the reactants are incorporated into the final product. acs.orgskpharmteco.comwikipedia.org The goal is to design synthetic routes that maximize the incorporation of all materials, thereby minimizing waste at the most fundamental level. acs.orgsigmaaldrich.comjocpr.com

The ideal reaction has a 100% atom economy, where all reactant atoms are found in the desired product. nih.govlangholmandcanonbieschools.dumgal.sch.uk Addition reactions, such as catalytic hydrogenation, are prime examples of atom-economical processes. The synthesis of this compound from isoquinolin-5-ol via catalytic hydrogenation is an excellent illustration of this principle.

Reaction: C₉H₇NO (isoquinolin-5-ol) + 5H₂ (hydrogen) → C₉H₁₇NO (this compound)

In this reaction, all atoms of the isoquinolin-5-ol and the hydrogen gas are incorporated into the final this compound product. This results in a theoretical atom economy of 100%, representing the most efficient use of materials in terms of atomic transfer.

Table 1: Atom Economy of Different Reaction Types

| Reaction Type | General Equation | Atom Economy | Example |

|---|---|---|---|

| Addition (Hydrogenation) | A + B → C | 100% | Hydrogenation of an alkene to an alkane. masterorganicchemistry.com |

| Rearrangement | A → B | 100% | Claisen rearrangement. |

| Substitution | A + B → C + D | < 100% | Williamson ether synthesis. wikipedia.org |

| Elimination | A → B + C | < 100% | Dehydration of an alcohol to an alkene. |

Solvent Selection and Auxiliaries in Environmentally Benign Syntheses

Solvents are essential in most chemical processes, but their use contributes significantly to the environmental footprint of a synthesis. acs.org Green chemistry principles advocate for the use of safer solvents and auxiliaries or their complete elimination if possible. sigmaaldrich.com The choice of solvent can dramatically affect reaction efficiency, cost, and environmental impact. numberanalytics.comscispace.com

For the synthesis of decahydroisoquinoline structures, catalytic hydrogenation can be performed in a variety of solvents. Environmentally benign options like water are highly desirable. mdpi.com The use of an Al-H₂O system can generate hydrogen in situ, with water serving as an inexpensive and non-toxic medium, avoiding the need for high-pressure hydrogen gas and generating non-toxic Al(OH)₃ as a byproduct. mdpi.com

Other solvents commonly employed in the hydrogenation of isoquinoline derivatives include esters like ethyl acetate (B1210297) and hydrocarbons such as heptane (B126788). google.com The selection depends on balancing substrate solubility, catalyst compatibility, and reaction conditions. google.com For instance, while ethyl acetate is a versatile choice, hydrogenation in a hydrocarbon solvent like heptane is sometimes preferred. google.com The use of solvent mixtures, such as tetrahydrofuran (B95107) and water, can also be a strategy to optimize reaction rates and selectivity. numberanalytics.com

Key factors in solvent selection include:

Polarity: The solvent's polarity can influence reaction mechanisms by stabilizing or destabilizing charged intermediates. numberanalytics.com

Boiling Point: This affects the required reaction temperature and the energy needed for solvent removal post-reaction. numberanalytics.com

Toxicity and Environmental Impact: The ideal green solvent has low toxicity and is biodegradable. numberanalytics.com Ionic liquids are also being explored as "designer solvents" whose properties can be tailored for specific applications. scispace.com

Table 2: Properties of Solvents Relevant to Hydrogenation

| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Classification |

|---|---|---|---|

| Water | 100.0 | 80.1 | Polar Protic numberanalytics.com |

| Ethyl Acetate | 77.1 | 6.0 | Polar Aprotic google.com |

| Heptane | 98.4 | 1.9 | Non-polar google.com |

| Tetrahydrofuran (THF) | 66.0 | 7.5 | Polar Aprotic numberanalytics.com |

| Dichloromethane | 39.8 | 8.93 | Polar Aprotic numberanalytics.com |

Waste Minimization and Process Efficiency

Waste minimization is a comprehensive approach aimed at reducing the generation of hazardous substances throughout the lifecycle of a chemical process. ucsc.edueiu.eduwikipedia.org This aligns with the first principle of green chemistry: it is better to prevent waste than to treat or clean it up after it has been created. acs.orgsigmaaldrich.com For the synthesis of this compound, several strategies can enhance process efficiency and minimize waste.

Catalysis: The use of catalysts is fundamental to green synthesis. Catalytic reactions are preferable to stoichiometric ones because catalysts are used in small amounts and can, in principle, be recycled and reused, reducing both material waste and cost. langholmandcanonbieschools.dumgal.sch.uk In the hydrogenation of quinolines and isoquinolines, catalysts such as Rhodium on alumina (B75360) (Rh/Al₂O₃) or cobalt-based systems have proven effective. mdpi.comthieme-connect.com These catalysts enable reactions to proceed under milder conditions, which also minimizes energy consumption. sigmaaldrich.commdpi.com

Process Control: The efficiency of a synthesis can be greatly improved by carefully controlling reaction parameters. In the hydrogenation of quinoline, for example, adjusting the reaction time can selectively produce either 1,2,3,4-tetrahydroquinoline (B108954) or the fully saturated decahydroquinoline (B1201275). mdpi.com A shorter reaction time (10 minutes) yields the tetrahydro- product exclusively, while a longer time (8 hours) leads to the decahydro- product in quantitative yield. mdpi.com This level of control prevents the formation of unwanted byproducts, simplifies purification, and minimizes waste.

Route Design: A holistic approach to designing the synthetic route is critical. skpharmteco.com Choosing a pathway that avoids hazardous reagents and minimizes the number of steps, particularly those involving protection and deprotection, is crucial for waste reduction. acs.org Modern approaches, including biocatalysis, offer highly selective transformations that can proceed under mild conditions, often eliminating the need for protecting groups entirely. acs.orgrsc.org

Table 3: Strategies for Waste Minimization in Chemical Synthesis

| Strategy | Description | Relevance to this compound Synthesis |

|---|---|---|

| Use of Catalysis | Employing catalysts to increase reaction efficiency and reduce the amount of reagents needed. langholmandcanonbieschools.dumgal.sch.uk | Catalytic hydrogenation using recyclable metals like Rh, Pd, or Co. mdpi.comthieme-connect.com |

| Optimize Reaction Conditions | Adjusting temperature, pressure, and time to maximize yield and selectivity for the desired product. mdpi.com | Controlling hydrogenation time to selectively form the decahydroisoquinoline over the tetrahydro- intermediate. mdpi.com |

| Safer Solvents | Choosing solvents with low toxicity and environmental impact, such as water, or using solvent-free conditions. acs.orgmdpi.com | Performing hydrogenation in water or other green solvents. mdpi.com |

| Avoid Derivatives | Minimizing or avoiding the use of temporary protecting groups to reduce steps and reagent waste. acs.org | Direct hydrogenation of isoquinolin-5-ol without protecting the hydroxyl group, if feasible. |

| Source Reduction | Minimizing chemical usage at the source by careful planning and small-scale trials. ucsc.edu | Using optimized stoichiometry and efficient reaction monitoring to prevent excess reagent use. |

Transformations at the Hydroxyl Functional Group

The secondary hydroxyl group in this compound is a versatile handle for chemical modification. Its reactivity is typical of a secondary alcohol, allowing for transformations such as etherification, esterification, oxidation, and conversion into a leaving group for subsequent nucleophilic substitution.

Etherification and Esterification Reactions

The hydroxyl moiety of this compound can undergo etherification to form ethers or esterification to produce esters. Esterification is a common transformation, typically achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride, often in the presence of an acid catalyst or a coupling agent.

While direct esterification of this compound is not extensively detailed in the reviewed literature, the reactivity of similar hydroxylated decahydroquinoline scaffolds provides a strong precedent. For instance, naturally occurring decahydroquinoline alkaloids, such as lepadins, which feature a hydroxyl group, have been derivatized into esters. This demonstrates the feasibility of such transformations on this heterocyclic system.

Commonly used methods for esterification include heating the alcohol and carboxylic acid with a catalyst like concentrated sulfuric acid. Modern methods also employ milder conditions, for example, using coupling agents or performing the reaction under electrochemical conditions.

Oxidation Reactions of the Alcohol Moiety

The secondary alcohol of this compound can be oxidized to the corresponding ketone, 5-oxodecahydroisoquinoline. A variety of established oxidation protocols can be employed for this transformation. savemyexams.com These methods are generally high-yielding and avoid over-oxidation, which is not a concern for secondary alcohols as it is for primary alcohols. savemyexams.comlibretexts.org

Standard reagents for this purpose include chromium-based oxidants like pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC), which are effective for converting secondary alcohols to ketones. vanderbilt.edu Other widely used methods that offer mild conditions and high selectivity include the Swern oxidation (using dimethyl sulfoxide (B87167) and oxalyl chloride) and the Dess-Martin periodinane (DMP) oxidation. organic-chemistry.org Ruthenium-based reagents are also effective for this conversion. vanderbilt.edu The choice of oxidant often depends on the presence of other functional groups within the molecule and the desired reaction conditions. organic-chemistry.orggoogle.com

| Oxidation Method | Reagents | Typical Product |

| Collins Oxidation | CrO₃•2(pyridine) in CH₂Cl₂ | Ketone |

| Pyridinium Chlorochromate (PCC) | PCC in CH₂Cl₂ | Ketone |

| Pyridinium Dichromate (PDC) | PDC in CH₂Cl₂ or DMF | Ketone |

| Swern Oxidation | DMSO, (COCl)₂, Et₃N | Ketone |

| Dess-Martin Oxidation | Dess-Martin Periodinane | Ketone |

Conversion to Activated Leaving Groups

To facilitate nucleophilic substitution, the hydroxyl group, which is a poor leaving group, can be converted into a more reactive functionality. Common strategies include conversion to sulfonate esters, such as tosylates or mesylates, or activation through the Mitsunobu reaction.

Tosylation and Mesylation: The alcohol can be reacted with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine (B92270) or triethylamine (B128534) to form the corresponding tosylate or mesylate. rsc.orgbeilstein-journals.org These sulfonate esters are excellent leaving groups, enabling subsequent reactions with a wide range of nucleophiles. The use of 1-methylimidazole (B24206) has been shown to be an effective catalyst for the tosylation of sterically hindered alcohols. jlu.edu.cn

Mitsunobu Reaction: The Mitsunobu reaction provides a powerful method for inverting the stereochemistry of the alcohol center while introducing a new functional group. This reaction involves treating the alcohol with a nucleophile in the presence of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This in-situ activation of the hydroxyl group allows it to be displaced by various nucleophiles.

Reactions Involving the Nitrogen Atom

The secondary amine in the decahydroisoquinoline ring is nucleophilic and readily participates in a variety of bond-forming reactions. This allows for extensive functionalization at the nitrogen atom, leading to a wide array of N-substituted derivatives.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The nitrogen atom can be alkylated to form tertiary amines. This is typically achieved by reaction with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base to neutralize the hydrogen halide formed during the reaction. scribd.comgoogle.com Studies on the trans-decahydroisoquinoline scaffold have shown that N-alkylation with various alkyl bromides proceeds efficiently. researchgate.net The choice of alkylating agent can be broad, allowing for the introduction of diverse alkyl chains. scribd.com Modern methods, such as copper-catalyzed metallaphotoredox platforms, offer room-temperature N-alkylation of N-nucleophiles with a wide range of alkyl bromides. princeton.edu

Table of N-Alkylation Reactions on Decahydroisoquinoline Scaffolds

| Alkylating Agent | Base/Catalyst | Resulting Moiety | Reference |

|---|---|---|---|

| Alkyl Bromides | Not specified in abstract | N-Alkyl | scribd.comresearchgate.net |

| Alkyl Halides | Cesium Base (e.g., CsOH) | N-Alkyl | google.com |

N-Acylation: Acylation of the nitrogen atom to form amides is another fundamental transformation. This can be accomplished using acyl chlorides, anhydrides, or carboxylic acids activated with coupling reagents. rsc.orgbeilstein-journals.org This reaction introduces an acyl group to the nitrogen, forming a stable amide bond. N-acylation is a key strategy in the synthesis of biologically active molecules. researchgate.netresearchgate.net Enzymatic N-acylation methods have also been developed, offering high chemoselectivity under mild physiological conditions. nih.gov

Amide and Amine Functionalizations

Further functionalization at the nitrogen atom builds upon the primary reactions of N-alkylation and N-acylation.

Amide Functionalizations: The N-acylation reaction is the primary method for introducing amide functionality. The properties of the resulting N-acyl decahydroisoquinoline can be tuned by varying the nature of the acyl group. A wide range of acyl groups, from simple aliphatic to complex aromatic and heterocyclic moieties, can be introduced. beilstein-journals.org

Amine Functionalizations: N-alkylation introduces new alkyl substituents, converting the secondary amine to a tertiary amine. The diversity of available alkylating agents allows for the synthesis of a vast library of N-substituted decahydroisoquinolines. scribd.com For instance, reacting decahydroisoquinoline with alkyl bromides has been used to synthesize a series of N-alkyl derivatives with varying chain lengths. researchgate.net These reactions are foundational for creating more complex architectures and for probing structure-activity relationships in medicinal chemistry research.

Functionalization of the Carbon Skeleton

The modification of the saturated carbon framework of this compound is crucial for creating structural diversity and developing new analogues. Strategies often focus on the selective activation of carbon-hydrogen bonds or the regioselective introduction of new functional groups guided by the existing stereoelectronic properties of the molecule.

C-H Functionalization Methodologies

Direct C-H functionalization is a powerful tool in modern organic synthesis that avoids the need for pre-functionalized substrates. mpg.de While specific studies on this compound are not extensively documented, methodologies developed for related heterocyclic and carbocyclic systems, particularly those involving transition-metal catalysis, are highly relevant. beilstein-journals.orgrsc.org Palladium-catalyzed reactions, for instance, are widely used for the direct alkenylation, arylation, and acyloxylation of C-H bonds. beilstein-journals.org The mechanism often involves the generation of a σ-alkyl-palladium complex, which can then undergo further reactions to form new carbon-carbon or carbon-heteroatom bonds. beilstein-journals.org

In the context of this compound, the nitrogen atom and the hydroxyl group can act as directing groups, influencing the position of C-H activation. The development of site-selective C-H functionalization reactions, which can proceed with high selectivity for a single position without a specific directing group, also opens up possibilities for derivatizing complex molecules like this one. mpg.de

Table 1: Potential C-H Functionalization Strategies

| Methodology | Catalyst/Reagent | Potential Outcome on Decahydroisoquinoline Skeleton |

| Alkenylation | Pd(OAc)₂, Oxidant, Alkene | Introduction of a vinyl group at an activated C-H position. beilstein-journals.org |

| Arylation | Pd Catalyst, Aryl Halide | Formation of a new C-C bond with an aryl group. |

| Acyloxylation | Pd(II) Catalyst, Nucleophile | Installation of an oxygen-containing functional group. beilstein-journals.org |

| Thianthrenation | Thianthrene, Acid | Introduction of a thianthrenium salt, a versatile handle for further modifications. mpg.de |

Regioselective Introduction of Additional Functionality

The regioselective introduction of functional groups is typically governed by the inherent reactivity of the scaffold. In this compound, the hydroxyl group at C-5 and the secondary amine are the primary sites for initial derivatization, which can then be used to direct further modifications. For instance, the synthesis of functionalized decahydroisoquinolines can be achieved through annulation reactions of less complex precursors like 5,6-dihydro-2(1H)-pyridones. mdpi.comresearchgate.net

Strategies developed for related heterocyclic systems, such as pyridines, provide a roadmap for potential transformations. The 4,5-regioselective functionalization of 2-chloropyridines has been identified as a viable strategy for the synthesis of complex natural products. mdpi.com This approach involves leveraging the electronic effects of existing substituents to control the position of subsequent reactions, such as halogen-metal exchange or directed ortho-metalation on an aromatic precursor prior to reduction to the decahydro- state. mdpi.com Such principles could be adapted to control functionalization at specific positions of the decahydroisoquinoline core.

Reaction Mechanisms in this compound Chemistry

The chemical behavior of this compound and its derivatives is defined by fundamental reaction mechanisms, including nucleophilic substitutions, eliminations, and additions to unsaturated precursors used in its synthesis.

Nucleophilic Substitution Pathways

Nucleophilic substitution reactions are fundamental for introducing a wide array of functional groups. libretexts.org In this compound, two primary sites are susceptible to nucleophilic attack: the nitrogen atom and the carbon atom bearing the hydroxyl group (C-5).

N-Substitution: The secondary amine is nucleophilic and readily undergoes reactions such as N-alkylation or N-acylation.

C-5 Substitution: The hydroxyl group itself is a poor leaving group. Therefore, for substitution to occur at C-5, the -OH group must first be converted into a better leaving group, such as a tosylate, mesylate, or a halide. Once activated, this position can be attacked by a variety of nucleophiles. mdpi.com

The reaction at the saturated C-5 carbon would proceed via SN1 or SN2 mechanisms, depending on the substrate, nucleophile, and reaction conditions. This is distinct from nucleophilic aromatic substitution (SNAr), which occurs on activated aryl halides and involves a carbanion intermediate. pressbooks.pub The reactivity of leaving groups plays a crucial role; for example, the presence of an ethylthio group can activate a position for hydrazinolysis where a chloro group was inactive. mdpi.com

Table 2: Examples of Nucleophilic Substitution on Activated this compound

| Nucleophile | Activated Substrate | Product Type |

| Azide (N₃⁻) | 5-Tosyloxy-decahydroisoquinoline | 5-Azido-decahydroisoquinoline mdpi.com |

| Cyanide (CN⁻) | 5-Bromo-decahydroisoquinoline | Decahydroisoquinoline-5-carbonitrile |

| Amine (R-NH₂) | 5-Tosyloxy-decahydroisoquinoline | 5-(Alkylamino)-decahydroisoquinoline |

| Thiolate (RS⁻) | 5-Bromo-decahydroisoquinoline | 5-(Alkylthio)-decahydroisoquinoline mdpi.com |

Elimination Reactions

Elimination reactions often compete with nucleophilic substitutions and lead to the formation of unsaturated products, in this case, octahydroisoquinolines. libretexts.org These reactions require a proton to be removed from a carbon adjacent (β-position) to the carbon bearing the leaving group. matanginicollege.ac.in For a derivative of this compound, where the hydroxyl has been converted to a good leaving group, elimination can occur by removing a proton from C-4, C-6, or the bridgehead C-4a.

The regiochemical outcome is often predicted by Zaitsev's Rule , which states that the more substituted (more stable) alkene is the major product. chadsprep.com The mechanism can be either:

E2 (Bimolecular Elimination): A one-step, concerted process where the base removes the β-hydrogen at the same time the leaving group departs. This mechanism has a strict stereochemical requirement for an anti-periplanar arrangement of the proton and the leaving group. chadsprep.com

E1 (Unimolecular Elimination): A two-step process involving the formation of a carbocation intermediate, followed by deprotonation. This pathway is more common for tertiary substrates and does not have the strict stereochemical requirements of E2. matanginicollege.ac.in

The choice between E1 and E2 is influenced by the substrate, base strength, and temperature, with higher temperatures generally favoring elimination. libretexts.orgmatanginicollege.ac.in

Addition Reactions to Unsaturated Precursors

The construction of the decahydroisoquinoline ring system often relies on addition reactions to unsaturated precursors. doubtnut.com These reactions are crucial for building molecular complexity from simpler starting materials. algoreducation.com A key strategy involves the base-catalyzed annulation of 5,6-dihydro-2(1H)-pyridones with electrophilic partners. mdpi.comresearchgate.net

A prominent example is the Michael Addition (or conjugate addition), where a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound. algoreducation.comlibretexts.org The synthesis of functionalized cis-perhydroisoquinolin-1-ones can be achieved through a process involving two successive Michael additions, stereoselectively forming the bicyclic core. mdpi.comresearchgate.net Organocopper reagents are particularly effective for the conjugate addition of alkyl groups to α,β-unsaturated ketones, which could be precursors to the decahydroisoquinoline skeleton. libretexts.orgresearchgate.net These addition reactions are fundamental in assembling the core structure, which can then be further modified. researchgate.net

Table 3: Building the Decahydroisoquinoline Core via Addition Reactions

| Unsaturated Precursor | Reagent Type | Reaction Type | Resulting Structure |

| 5,6-Dihydro-2(1H)-pyridone | Nazarov-type Reagent | Double Michael Addition / Annulation | Functionalized cis-Perhydroisoquinolin-1-one mdpi.comresearchgate.net |

| α,β-Unsaturated Ketone | Lithium Diorganocopper (R₂CuLi) | Conjugate Addition | β-Alkylated Ketone libretexts.org |

| Dihydropyridine derivative | Dienophile | Diels-Alder [4+2] Cycloaddition | Tetrahydroisoquinoline derivative |

Rearrangement Reactions and Their Mechanistic Insights

The decahydroisoquinoline framework, a saturated bicyclic system, can be susceptible to various rearrangement reactions, particularly when functionalized with groups that can generate reactive intermediates such as carbocations or electron-deficient nitrogen species. The hydroxyl group at the C-5 position in this compound, or its corresponding ketone derivative, decahydroisoquinolin-5-one, can serve as a synthetic handle to initiate such molecular reorganizations. These rearrangements are powerful tools in organic synthesis for altering the carbon skeleton and introducing new functionalities, leading to structurally diverse and complex molecules. researchgate.net The primary rearrangement reactions applicable to the this compound scaffold include the Wagner-Meerwein rearrangement, the Beckmann rearrangement, and the Schmidt reaction.

Wagner-Meerwein Rearrangement

The Wagner-Meerwein rearrangement is a class of carbocation-mediated 1,2-rearrangement reactions where a hydrogen, alkyl, or aryl group migrates from one carbon to an adjacent carbocationic center. spcmc.ac.inlscollege.ac.in This rearrangement typically results in the formation of a more stable carbocation. youtube.com In the context of this compound, acid-catalyzed dehydration of the alcohol can generate a carbocation at the C-5 position.

The mechanism commences with the protonation of the hydroxyl group by an acid, forming a good leaving group (water). Subsequent departure of the water molecule generates a secondary carbocation at C-5. This carbocation can then undergo a 1,2-hydride shift from an adjacent carbon (e.g., C-4a or C-6) or a 1,2-alkyl shift (ring contraction or expansion) to yield a more stable carbocation, which is then quenched by a nucleophile or through elimination of a proton to form an alkene. The exact pathway and resulting product are dependent on the stereochemistry of the starting material and the reaction conditions. The driving force for this rearrangement is the formation of a thermodynamically more stable carbocation. spcmc.ac.in

A plausible Wagner-Meerwein rearrangement of a generic this compound is depicted below:

Table 1: Plausible Wagner-Meerwein Rearrangement of this compound

| Step | Description | Intermediate/Product |

|---|---|---|

| 1 | Protonation of the hydroxyl group at C-5. | Protonated alcohol |

| 2 | Loss of a water molecule to form a secondary carbocation at C-5. | C-5 Carbocation |

| 3 | 1,2-hydride shift from an adjacent carbon to form a more stable tertiary carbocation. | Rearranged Carbocation |

This type of skeletal rearrangement is particularly significant in the synthesis of complex natural products containing polycyclic systems. sioc-journal.cn

Beckmann Rearrangement

The Beckmann rearrangement is a reaction that transforms an oxime into an amide under acidic conditions. wikipedia.orgbyjus.com For this compound, this would first require oxidation of the alcohol to the corresponding ketone, decahydroisoquinolin-5-one, followed by conversion to the ketoxime with hydroxylamine. byjus.com The subsequent acid-catalyzed rearrangement of the oxime would lead to the formation of a lactam, a cyclic amide. wikipedia.orgwikipedia.org

The mechanism of the Beckmann rearrangement is initiated by the protonation of the oxime's hydroxyl group, which then departs as water. masterorganicchemistry.com This is followed by the migration of the alkyl group that is anti-periplanar to the departing hydroxyl group to the electron-deficient nitrogen atom, forming a nitrilium ion. organic-chemistry.org Subsequent hydrolysis of the nitrilium ion yields the corresponding lactam. masterorganicchemistry.com The regioselectivity of the Beckmann rearrangement is determined by the stereochemistry of the oxime, as the group anti to the hydroxyl group is the one that migrates. beilstein-journals.org

Table 2: Beckmann Rearrangement of Decahydroisoquinolin-5-one Oxime

| Reactant | Reagents | Product |

|---|

This reaction is a valuable method for the synthesis of nitrogen-containing heterocyclic compounds, including those with pharmaceutical applications. byjus.com The conversion of cyclic ketones to lactams is a key transformation in the industrial synthesis of polymers like Nylon-6 from caprolactam. wikipedia.org

Schmidt Reaction

The Schmidt reaction provides another route to lactams from ketones, using hydrazoic acid (HN₃) in the presence of a strong acid. wikipedia.orgslideshare.net Similar to the Beckmann rearrangement, this compound would first need to be oxidized to decahydroisoquinolin-5-one. The reaction of the ketone with hydrazoic acid under acidic conditions would then yield a ring-expanded lactam. wikipedia.org

The mechanism of the Schmidt reaction with a ketone involves the initial protonation of the carbonyl group, followed by the nucleophilic addition of hydrazoic acid to form an azidohydrin intermediate. wikipedia.org Subsequent dehydration leads to a diazoiminium ion, which, upon loss of nitrogen gas, generates a nitrilium ion via migration of one of the adjacent alkyl groups. Hydrolysis of this nitrilium ion furnishes the amide product. wikipedia.org In the case of unsymmetrical ketones, the regioselectivity of the rearrangement depends on which alkyl group preferentially migrates. Generally, the bulkier alkyl group migrates in preference.

Table 3: Schmidt Reaction on Decahydroisoquinolin-5-one

| Reactant | Reagents | Product |

|---|

The Schmidt reaction is a versatile tool in organic synthesis for the preparation of amides, lactams, and amines from carbonyl compounds. slideshare.netnumberanalytics.com

Conformational Analysis and Stereochemical Studies of Decahydroisoquinolin 5 Ol

Conformational Preferences of the Decahydroisoquinoline (B1345475) Ring System

The decahydroisoquinoline ring system is characterized by its conformational flexibility, primarily involving ring inversion of the two fused six-membered rings. In the cis-fused isomers, the system can exist in two principal chair-chair conformations. The relative stability of these conformers is influenced by the nature and position of substituents on the rings. For instance, in N-alkyl-cis-decahydroisoquinolines, the position of the conformational equilibrium is dependent on the inductive effect of the N-substituent. rsc.org This effect can alter the magnitude of gauche-type repulsive interactions, thereby favoring one conformation over the other. rsc.org

The introduction of substituents, such as the hydroxyl group in decahydroisoquinolin-5-ol, further complicates the conformational landscape. The preference for the hydroxyl group to occupy an equatorial or axial position will depend on a balance of steric and electronic factors, including the potential for intramolecular hydrogen bonding. Computational and spectroscopic studies are often employed to determine the most stable conformations of such substituted systems. nih.gov

Isomeric Relationships: Diastereomers and Enantiomers

The structure of this compound contains multiple chiral centers, giving rise to the possibility of several stereoisomers. Stereoisomers are molecules that have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. youtube.com These can be broadly classified into enantiomers and diastereomers.

Enantiomers are pairs of stereoisomers that are non-superimposable mirror images of each other. youtube.comyoutube.com They have identical physical and chemical properties in an achiral environment but rotate plane-polarized light in opposite directions. For a molecule to have an enantiomer, it must be chiral, meaning it lacks an internal plane of symmetry.

Diastereomers are stereoisomers that are not mirror images of each other. youtube.comyoutube.com This class of isomers includes compounds with two or more stereocenters where at least one, but not all, of the stereocenters are different. youtube.com Diastereomers have different physical properties, such as melting points, boiling points, and solubilities, and can exhibit different chemical reactivity. Geometric isomers, such as the cis and trans isomers of the decahydroisoquinoline ring fusion, are a type of diastereomer. youtube.com

The specific number of possible stereoisomers for this compound depends on the relative configurations of the chiral centers at the ring junctions and the carbon atom bearing the hydroxyl group. Each unique combination of these configurations results in a distinct stereoisomer, which can be classified as an enantiomer or a diastereomer of the others. The qualitative and quantitative control of these stereoisomers is crucial in fields such as drug development, as different stereoisomers can have vastly different biological activities. mdpi.com

Spectroscopic and Diffraction Methods for Stereochemical Elucidation

The determination of the precise three-dimensional structure of this compound isomers relies on a combination of advanced analytical techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the configuration and preferred conformation of this compound isomers in solution. nih.govnih.gov Key NMR parameters provide detailed structural information:

Chemical Shifts: The chemical shifts of ¹H and ¹³C nuclei are sensitive to their local electronic environment, which is influenced by the molecule's conformation and the relative orientation of substituents. mdpi.com

Coupling Constants: Vicinal coupling constants (³J) between protons on adjacent carbons are dependent on the dihedral angle between them, as described by the Karplus equation. This relationship is invaluable for determining the relative stereochemistry of substituents and the puckering of the rings. nih.gov

Nuclear Overhauser Effect (NOE): NOE experiments provide information about the spatial proximity of protons. The observation of an NOE between two protons indicates they are close in space, which helps to establish the relative configuration and preferred conformation of the molecule. nih.govresearchgate.net

For example, in substituted pyrazolo[1,5-a]pyrimidines, the stereochemical assignment of cis and trans isomers was achieved using NOESY data, where the presence of a cross-peak between specific protons indicated their spatial proximity in the cis-isomer. nih.gov Similarly, low-temperature NMR studies can be used to "freeze out" conformational equilibria in decahydroisoquinoline systems, allowing for the direct observation and characterization of individual conformers. rsc.org

| NMR Technique | Information Obtained | Application to this compound |

|---|---|---|

| ¹H NMR | Proton chemical shifts and coupling constants. | Determination of proton environments and dihedral angles. |

| ¹³C NMR | Carbon chemical shifts. mdpi.com | Identification of unique carbon environments and assessment of ring conformation. rsc.org |

| NOESY | Through-space proton-proton correlations. | Elucidation of relative stereochemistry and conformational preferences. nih.gov |

X-ray crystallography is the definitive method for determining the absolute and relative stereochemistry of a molecule in the solid state. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed three-dimensional map of electron density can be generated, revealing the precise spatial arrangement of every atom.

This technique provides unambiguous information on:

Bond lengths and angles: Precise measurements of the molecular geometry. mdpi.com

Ring conformation: The exact puckering of the cyclohexane (B81311) and piperidine (B6355638) rings.

Relative stereochemistry: The spatial relationship between all chiral centers in the molecule. mdpi.com

Absolute configuration: Through the use of anomalous dispersion, the absolute stereochemistry (e.g., R/S configuration) of the chiral centers can be determined.

For complex molecules like this compound, obtaining a single crystal suitable for X-ray diffraction can be challenging but provides invaluable and definitive structural information.

Determining the enantiomeric purity of a sample of this compound is crucial, as enantiomers often exhibit different biological activities. Chiral analytical techniques are employed to separate and quantify enantiomers. mdpi.com

High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are two of the most common methods for chiral separations. mdpi.comwvu.edu These techniques can be used in several ways:

Direct Separation: Using a chiral stationary phase (in HPLC) or a chiral selector in the running buffer (in CE) that interacts differently with each enantiomer, leading to their separation. mdpi.comwvu.edu

Indirect Separation: Derivatizing the enantiomeric mixture with a chiral reagent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral stationary phase. mdpi.com

The choice of method depends on the specific properties of the this compound isomer and the analytical requirements. These techniques are essential for quality control and for studying the stereoselectivity of chemical reactions and biological processes.

Computational Chemistry in this compound Research

Computational chemistry has become an indispensable tool in the study of complex molecules like this compound. nih.gov Molecular modeling and quantum chemical calculations provide insights into molecular structure, stability, and properties that can be difficult to obtain experimentally.

Key applications of computational chemistry in this context include:

Conformational Analysis: Computational methods can be used to perform systematic searches for all possible low-energy conformations of the decahydroisoquinoline ring system. nih.gov By calculating the relative energies of these conformers, the most stable structures and their populations at a given temperature can be predicted.

Prediction of Spectroscopic Properties: Quantum chemical calculations can predict NMR chemical shifts and coupling constants for different isomers and conformers. mdpi.com Comparing these calculated values with experimental data can aid in the assignment of stereochemistry.

Understanding Intermolecular Interactions: Computational models can be used to study how this compound interacts with other molecules, such as biological receptors. This is particularly important in drug design and understanding structure-activity relationships. nih.gov

Density Functional Theory (DFT) for Structural and Electronic Properties

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the structural and electronic characteristics of complex organic molecules. For this compound, DFT calculations can provide valuable insights into its optimized geometry, bond lengths, bond angles, and electronic distribution. While specific DFT studies on this compound are not abundant in the literature, principles from studies on related tetrahydroisoquinoline derivatives can be applied to understand its properties. mdpi.com

The electronic properties of this compound are also amenable to DFT analysis. Key parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can be calculated. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and stability. mdpi.com A smaller energy gap suggests higher reactivity.

Furthermore, DFT can be used to generate molecular electrostatic potential (MESP) maps, which visualize the electron density distribution and highlight regions of positive and negative electrostatic potential. For this compound, the MESP map would be expected to show a region of negative potential around the oxygen and nitrogen atoms, indicating their nucleophilic character, while the hydrogen atoms of the hydroxyl and amine groups would exhibit positive potential.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations (Illustrative) This table is illustrative and based on typical values for similar heterocyclic compounds, as direct experimental or computational data for this compound is not readily available in published literature.

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Indicates the energy of the outermost electrons; relates to the ability to donate electrons. |

| LUMO Energy | ~ 1.2 eV | Indicates the energy of the lowest unoccupied orbitals; relates to the ability to accept electrons. |

| HOMO-LUMO Gap | ~ 7.7 eV | Correlates with chemical stability and reactivity. A larger gap implies higher stability. |

| Dipole Moment | ~ 2.5 D | Reflects the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

Molecular Modeling and Dynamics Simulations for Conformational Analysis

The conformational flexibility of the decahydroisoquinoline ring system is a crucial determinant of its properties. Molecular modeling and molecular dynamics (MD) simulations are powerful computational techniques to explore the conformational landscape of molecules like this compound.

Molecular mechanics force fields can be used to perform initial conformational searches to identify low-energy conformers. These studies would likely confirm the preference for chair-like conformations of the two fused rings in both cis and trans isomers. The relative energies of different stereoisomers and the conformational preferences of the hydroxyl group can be quantitatively assessed.

Molecular dynamics simulations provide a more dynamic picture of the molecule's behavior over time in a simulated environment (e.g., in a solvent like water). An MD simulation would reveal the accessible conformations and the transitions between them. For this compound, MD simulations could illustrate the flexibility of the ring system, the rotation of the hydroxyl group, and the potential for intramolecular hydrogen bonding between the hydroxyl group and the nitrogen atom, which would influence the predominant conformation.

The stability of different conformers can be evaluated by analyzing the potential energy throughout the simulation. The root-mean-square deviation (RMSD) of the atomic positions can be monitored to assess the stability of the simulation and identify conformational changes. Analysis of the trajectory can also reveal the solvent accessible surface area (SASA), providing insights into how the molecule interacts with its environment. nih.gov

Table 2: Key Conformational Dihedral Angles in this compound (Illustrative) This table presents hypothetical dihedral angles for a stable chair-chair conformation of cis-decahydroisoquinolin-5-ol. Actual values would be determined through detailed computational analysis.

| Dihedral Angle | Predicted Value (Degrees) | Description |

|---|---|---|

| C1-N2-C3-C4 | ~ -55° | Defines the chair conformation of the nitrogen-containing ring. |

| C4a-C5-C6-C7 | ~ 58° | Defines the chair conformation of the carbocyclic ring. |

| C4-C4a-C8a-N2 | ~ 60° | Describes the ring fusion. |

| C4a-C5-O-H | Variable | Describes the orientation of the hydroxyl group, which can rotate. |

Predicting Reaction Pathways and Selectivity

The stereochemistry and conformational preferences of this compound are expected to have a profound influence on its chemical reactivity and the stereochemical outcome of its reactions. Computational methods can be employed to predict reaction pathways and selectivity.

DFT calculations can be used to model the transition states of potential reactions involving this compound. By calculating the activation energies for different reaction pathways, the most likely pathway can be identified. For example, in reactions involving the hydroxyl group, such as esterification or etherification, the accessibility of the hydroxyl group in different conformations will dictate the reaction rate. An equatorially positioned hydroxyl group would be more sterically accessible and thus more reactive than an axial one.

Similarly, reactions involving the nitrogen atom, such as N-alkylation or N-acylation, will be influenced by the steric environment around the nitrogen. The conformational equilibrium of the ring system can affect the accessibility of the nitrogen lone pair.

In stereoselective reactions, computational modeling can help predict which diastereomer will be formed preferentially. By modeling the transition states leading to different stereoisomeric products, the relative activation energies can be compared. The lower activation energy pathway will correspond to the major product. For instance, in the reduction of a corresponding decahydroisoquinolin-5-one to form this compound, the direction of hydride attack will be dictated by the steric hindrance of the bicyclic ring system, leading to a preference for one stereoisomer of the alcohol.

Decahydroisoquinolin 5 Ol As a Key Synthetic Intermediate and Scaffold

Role in the Synthesis of Complex Natural Products and Analogues

The decahydroisoquinoline (B1345475) core is a prevalent structural motif in a wide array of biologically significant natural products. Consequently, decahydroisoquinolin-5-ol and its derivatives serve as crucial synthetic intermediates in the total synthesis of these complex molecules and their analogues, which are often pursued for their therapeutic potential.

The synthesis of natural products is a significant area of organic chemistry, driven by the need for new therapeutic agents. engineering.org.cnsioc-journal.cn The intricate structures of these compounds often require innovative synthetic strategies. mdpi.comrsc.org Biomimetic synthesis, which mimics natural biosynthetic pathways, has proven to be a highly effective approach for constructing complex natural products. engineering.org.cn The decahydroisoquinoline framework is a key feature in many alkaloids, a class of natural products known for their potent biological activities. mdpi.com For instance, the Lycopodium alkaloids, which exhibit neurotrophic activity, often contain this structural unit. mdpi.com

A notable application of a decahydroisoquinoline scaffold is in the design of non-peptide inhibitors for enzymes like the SARS 3CL protease. nih.gov By focusing on the key interactions between the enzyme and its substrate, researchers have designed decahydroisoquinoline derivatives that mimic the binding of natural substrates. nih.govresearchgate.net This often involves a retrosynthetic approach where the target molecule is conceptually broken down into simpler precursors, with the decahydroisoquinoline ring being a key strategic fragment. nih.govicj-e.org The synthesis of these scaffolds can be achieved through various methods, including palladium-mediated intramolecular cyclization. nih.gov

The strategic importance of intermediates like this compound is further highlighted in the divergent synthesis of natural product families. emorychem.science A common intermediate can be elaborated into a variety of structurally related natural products, allowing for the efficient exploration of chemical space and the generation of focused compound libraries. emorychem.science

Utilization as a Building Block for Diverse Heterocyclic Scaffolds

The this compound framework is not only a target in natural product synthesis but also a versatile starting point for the construction of a multitude of other heterocyclic scaffolds. lookchem.comsigmaaldrich.com The inherent functionality and stereochemistry of the decahydroisoquinoline ring system allow for its transformation into a variety of more complex polycyclic structures.

Heterocyclic compounds are of paramount importance in medicinal chemistry, with a large number of approved drugs containing at least one heterocyclic ring. sigmaaldrich.comresearchgate.netapolloscientific.co.uk The decahydroisoquinoline scaffold itself can be considered a "privileged structure," a molecular framework that is capable of binding to multiple biological targets. nih.gov

Synthetic chemists have developed numerous strategies to modify and elaborate the decahydroisoquinoline core. These methods often involve the use of the existing functional groups, such as the hydroxyl group in this compound, as a handle for further chemical transformations. For example, the hydroxyl group can be oxidized to a ketone, which can then participate in a wide range of carbon-carbon bond-forming reactions. The nitrogen atom in the ring can be acylated, alkylated, or used as a nucleophile in cyclization reactions to form fused or bridged heterocyclic systems. rsc.org

The construction of diverse heterocyclic libraries from a common scaffold like this compound is a powerful strategy in drug discovery. nih.govenamine.net This approach allows for the systematic exploration of the chemical space around a core structure, which can lead to the identification of new compounds with desired biological activities. nih.gov The development of tandem or domino reactions, where multiple chemical transformations occur in a single pot, has further streamlined the synthesis of complex heterocyclic systems from simpler building blocks. nih.gov

Strategic Importance in Retrosynthetic Planning

Retrosynthetic analysis is a fundamental strategy in organic synthesis that involves the deconstruction of a target molecule into simpler, commercially available starting materials. icj-e.orgsolubilityofthings.comjournalspress.com The this compound moiety is a strategically important substructure in the retrosynthetic planning of many complex nitrogen-containing compounds. nih.govchemistry.coach

When a target molecule contains a decahydroisoquinoline core, a key retrosynthetic disconnection often involves breaking the bonds that form this bicyclic system. chemistry.coach This simplifies the target into more manageable acyclic or monocyclic precursors. The choice of which bonds to disconnect is guided by the availability of reliable and stereoselective chemical reactions to form those bonds in the forward synthesis. solubilityofthings.com

For instance, a common retrosynthetic strategy for a trans-decahydroisoquinoline (B1314993) scaffold involves a palladium-mediated intramolecular cyclization of an acyclic precursor containing a nitrogen nucleophile and an olefin. nih.gov This disconnection simplifies the complex bicyclic system into a more linear and synthetically accessible intermediate. nih.gov The strategic use of protecting groups is often essential in such multi-step syntheses to ensure that different functional groups react in the desired sequence. numberanalytics.com

The recognition of key structural motifs like this compound within a target molecule is a critical skill in retrosynthetic analysis. ox.ac.uk It allows the synthetic chemist to formulate a convergent and efficient synthetic plan. A convergent synthesis, where different fragments of the molecule are synthesized separately and then joined together, is often more efficient than a linear synthesis where the molecule is built up step-by-step. icj-e.org

Application as a Scaffold in Structure-Activity Relationship (SAR) Studies of Functional Molecules

In the field of medicinal chemistry, structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. rsc.orggardp.org These studies involve systematically modifying the structure of a molecule and evaluating the effect of these changes on its biological activity. mdpi.com The this compound scaffold provides a rigid and well-defined platform for conducting such studies. researchgate.netnih.gov

The three-dimensional nature of the decahydroisoquinoline scaffold allows for the precise spatial arrangement of various substituents. researchgate.net By systematically varying the nature and position of these substituents, medicinal chemists can probe the key interactions between the molecule and its biological target. drugdesign.orgnih.gov This information is then used to design new analogues with improved potency, selectivity, and pharmacokinetic properties. gardp.org

For example, in the design of enzyme inhibitors, the decahydroisoquinoline scaffold can be used to position key functional groups in the active site of the enzyme to maximize binding affinity. nih.govresearchgate.net Different substituents can be introduced at various positions on the scaffold to explore interactions with different pockets of the active site. drugdesign.org

The process of "scaffold hopping," where the core structure of a lead compound is replaced with a different scaffold while retaining the key pharmacophoric elements, is a common strategy in drug discovery. nih.gov The decahydroisoquinoline ring system can serve as a novel scaffold in such an approach, potentially leading to the discovery of new chemical classes of compounds with improved properties. nih.gov The development of quantitative structure-activity relationship (QSAR) models can further aid in the design of new analogues by correlating the structural features of the molecules with their biological activity. researchgate.net

Q & A

Q. What are the key considerations for synthesizing Decahydroisoquinolin-5-ol in a laboratory setting?

Methodological Answer: Synthesis requires precise control of reaction conditions (e.g., temperature, solvent selection, and catalyst use). For example, cyclic amine hydrogenation protocols often involve Pd/C or Raney Ni catalysts under high-pressure H₂. Ensure inert atmosphere conditions to prevent oxidation . Characterization via NMR and IR spectroscopy is critical to confirm stereochemistry and purity. Cross-reference results with computational models (e.g., DFT calculations) to validate structural assignments .

Q. How can researchers safely handle this compound given its potential hazards?

Methodological Answer: Follow SDS guidelines: use PPE (gloves, goggles, lab coats) and work in a fume hood to minimize inhalation risks. In case of skin contact, wash immediately with soap and water. Store the compound away from oxidizers and in airtight containers under inert gas to prevent degradation . Conduct regular hazard assessments using tools like COSHH (Control of Substances Hazardous to Health) to update safety protocols .

Q. What analytical techniques are recommended for characterizing this compound’s purity and structure?

Methodological Answer: Combine chromatographic (HPLC, GC-MS) and spectroscopic methods (¹H/¹³C NMR, FTIR) for structural elucidation. Mass spectrometry (HRMS) can confirm molecular weight, while X-ray crystallography resolves stereochemical ambiguities. For quantitative purity analysis, use standardized calibration curves with reference materials .

Advanced Research Questions

Q. How should researchers design experiments to investigate this compound’s stability under varying pH and temperature conditions?

Methodological Answer: Employ accelerated stability testing: expose the compound to pH gradients (1–14) and temperatures (25–80°C) while monitoring degradation via HPLC. Use Arrhenius equation modeling to predict shelf-life. Identify decomposition products using LC-MS/MS and compare with hazard databases (e.g., PubChem) to assess toxicity .

Q. What strategies are effective in resolving contradictions in pharmacological data for this compound derivatives?

Methodological Answer: Conduct meta-analyses of existing datasets to identify confounding variables (e.g., assay conditions, cell lines). Validate findings through orthogonal assays (e.g., in vitro binding vs. functional cellular assays). Use statistical tools like Bland-Altman plots to assess reproducibility . Replicate studies with larger sample sizes and blinded protocols to minimize bias .

Q. How can computational methods enhance the understanding of this compound’s reactivity and binding mechanisms?

Methodological Answer: Apply molecular docking (AutoDock, Schrödinger) to predict interactions with biological targets. Perform MD simulations (GROMACS) to study conformational dynamics. Validate predictions with experimental data (e.g., SPR for binding kinetics). Cross-correlate results with QSAR models to optimize derivative design .